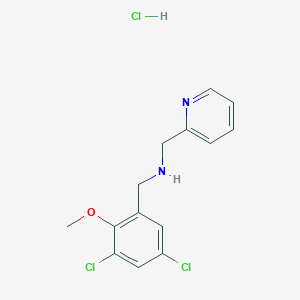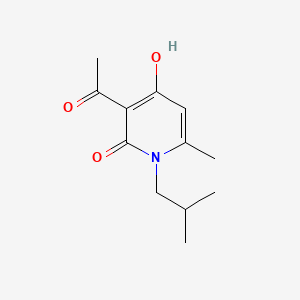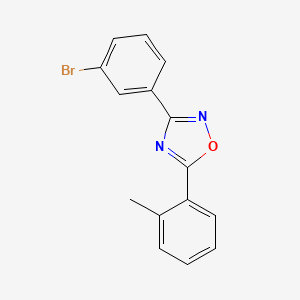
(3,5-dichloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
(3,5-dichloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as DMMPA, is a chemical compound with potential applications in scientific research. This compound is a derivative of benzylamine and pyridine, and it has been synthesized using various methods. The purpose of
Mécanisme D'action
(3,5-dichloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel located in the central and peripheral nervous systems. When this compound binds to this receptor, it causes the channel to open, allowing the influx of calcium ions into the cell. This influx of calcium ions activates several signaling pathways, leading to the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. It also increases the expression of several genes involved in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3,5-dichloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more specific targeting of this receptor in experimental settings. However, this compound's potency and efficacy may vary depending on the experimental conditions, such as the concentration of the compound and the type of cells or tissues used. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (3,5-dichloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride. One area of interest is the development of more potent and selective agonists of the α7 nicotinic acetylcholine receptor, which could have even greater therapeutic potential for neurological disorders. Another direction is the investigation of this compound's effects on other neurotransmitter systems, such as the GABAergic and serotonergic systems, which could provide new insights into the mechanisms underlying neurological disorders. Finally, the development of more advanced experimental techniques, such as optogenetics and in vivo imaging, could allow for more precise and dynamic measurements of this compound's effects on neuronal activity and behavior.
Applications De Recherche Scientifique
(3,5-dichloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and sensory processing. This compound has also been shown to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects make this compound a promising compound for studying the mechanisms underlying various neurological disorders, such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.ClH/c1-19-14-10(6-11(15)7-13(14)16)8-17-9-12-4-2-3-5-18-12;/h2-7,17H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZVILJMPCEPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4412335.png)

![2-(2-bromo-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4412364.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4412380.png)
![2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4412381.png)
![7-(4-methylphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4412388.png)
![3-{[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4412391.png)
![N-[(2-methoxy-1-naphthyl)methyl]cyclopropanamine hydrochloride](/img/structure/B4412392.png)
![1-{[4-(methylthio)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4412401.png)
![methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4412402.png)
![1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4412409.png)
![N-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412416.png)